molecular formula C15H7F5N4O4 B14930764 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(pentafluorophenyl)furan-2-carboxamide

5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(pentafluorophenyl)furan-2-carboxamide

Cat. No.: B14930764
M. Wt: 402.23 g/mol
InChI Key: CEPMQHAKRKONJS-UHFFFAOYSA-N
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Description

5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-FURAMIDE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a pentafluorophenyl group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-FURAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by nitration to introduce the nitro group. Subsequent steps involve the attachment of the pentafluorophenyl group and the furan ring through various coupling reactions. Common reagents used in these reactions include nitrating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-FURAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-FURAMIDE is largely dependent on its interaction with molecular targets. The nitro group and the pyrazole ring play crucial roles in its reactivity and binding affinity to specific enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
  • 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole
  • 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-2-FURAMIDE stands out due to its unique combination of a nitro-substituted pyrazole ring and a pentafluorophenyl group attached to a furan ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H7F5N4O4

Molecular Weight

402.23 g/mol

IUPAC Name

5-[(4-nitropyrazol-1-yl)methyl]-N-(2,3,4,5,6-pentafluorophenyl)furan-2-carboxamide

InChI

InChI=1S/C15H7F5N4O4/c16-9-10(17)12(19)14(13(20)11(9)18)22-15(25)8-2-1-7(28-8)5-23-4-6(3-21-23)24(26)27/h1-4H,5H2,(H,22,25)

InChI Key

CEPMQHAKRKONJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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